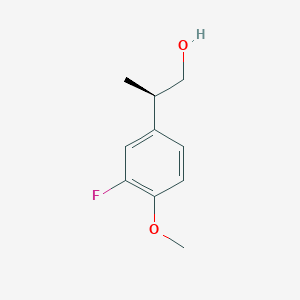

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Übersicht

Beschreibung

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and a suitable chiral auxiliary.

Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the precursor compound.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

Oxidation: 3-Fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.

Reduction: 3-Fluoro-4-methoxypropane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Building Block for Pharmaceuticals

- This compound serves as an essential building block in the synthesis of pharmaceutical agents targeting specific receptors or enzymes. Its enantiomeric configuration plays a crucial role in determining its biological activity, influencing the pharmacodynamics and pharmacokinetics of derived compounds.

Potential Therapeutic Uses

- Research indicates that (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol may exhibit anti-inflammatory and antimicrobial properties. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Organic Synthesis

Intermediate in Complex Molecule Synthesis

- The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be tailored through various chemical transformations, allowing for the development of novel compounds with desired properties.

Synthesis Techniques

- Common synthetic routes include catalytic hydrogenation using chiral catalysts and continuous flow reactors, which enhance efficiency and scalability. Additionally, reduction methods such as sodium borohydride or lithium aluminum hydride are employed to convert starting materials to the desired alcohol form.

Biological Studies

Investigating Structure-Activity Relationships

- The presence of fluorine and methoxy groups significantly impacts the compound's binding affinity and selectivity towards biological targets. Studies often focus on how these substituents affect the compound's pharmacological effects, leading to insights into drug design and development .

Mechanism of Action

- The mechanism by which this compound exerts its effects involves selective binding to molecular targets such as enzymes or receptors. This interaction can modulate various biological pathways, providing a basis for its therapeutic potential.

Industrial Applications

Development of Specialty Chemicals

- In industrial settings, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications that require specific chemical characteristics .

-

Anti-inflammatory Research

- Preliminary studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting its utility in developing treatments for conditions like arthritis or asthma.

- Synthesis of Derivative Compounds

Wirkmechanismus

The mechanism of action of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. These substituents can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-2-(3-Chloro-4-methoxyphenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.

(2R)-2-(3-Fluoro-4-hydroxyphenyl)propan-1-ol: Similar structure with a hydroxy group instead of a methoxy group.

(2R)-2-(3-Fluoro-4-methoxyphenyl)butan-1-ol: Similar structure with an additional carbon in the alkyl chain.

Uniqueness

The uniqueness of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol lies in the specific combination of the fluorine atom and methoxy group, which can impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.

Biologische Aktivität

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound notable for its unique structural characteristics, which include a fluorine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C10H13FNO2, with a molecular weight of approximately 184.21 g/mol. The (2R) configuration is significant due to its impact on biological interactions.

The biological activity of this compound is primarily influenced by its interactions with specific receptors and enzymes. The presence of the fluorine atom and methoxy group enhances its binding affinity and selectivity towards various biological targets. Research indicates that this compound can modulate biological pathways through selective binding mechanisms, leading to significant pharmacological effects.

Biological Targets

Studies have shown that this compound interacts with several key biological targets, including:

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : The compound shows potential in binding to receptor sites, influencing signaling pathways.

The detailed interactions and effects on these targets are still under investigation, but initial findings suggest a promising profile for therapeutic applications.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its structural features:

- Absorption : The methoxy group may enhance lipid solubility, improving absorption rates.

- Metabolism : The compound's metabolism involves enzymatic processes that can be affected by the presence of the fluorine atom, potentially leading to altered metabolic pathways compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antitumor Activity : Preliminary research indicates that this compound may exhibit antitumor properties through the inhibition of specific kinases involved in cancer cell proliferation.

- Neuroprotective Effects : Investigations into neuroprotective effects have shown potential benefits in models of neurodegenerative diseases, suggesting that it may influence pathways related to oxidative stress and inflammation.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Fluoro-4-methoxyphenyl)propan-1-ol | C10H13FNO2 | Similar fluorine and methoxy groups but different positioning |

| 1-(3-fluoro-4-methoxyphenyl)propan-1-ol | C10H13FNO2 | Different stereochemistry affecting biological activity |

| 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol | C10H13FNO2 | Variation in position of substituents affecting reactivity |

This table highlights how variations in structure can significantly impact the biological activity and therapeutic potential of related compounds.

Eigenschaften

IUPAC Name |

(2R)-2-(3-fluoro-4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCNJZBHGUORQU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.